H-Cys(Z)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZGSEXFFGHKDF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952125 | |
| Record name | S-[(Benzyloxy)carbonyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29663-62-5 | |
| Record name | S-[(Benzyloxy)carbonyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of the S Benzyloxycarbonyl Z Protecting Group on Cysteine
Chemical Stability of the S-Benzyloxycarbonyl Group
The utility of a protecting group is defined by its stability under a range of chemical conditions encountered during peptide synthesis and its lability under specific deprotection conditions. The S-benzyloxycarbonyl group, being a benzyl-based protecting group, exhibits a characteristic stability profile.
The S-benzyloxycarbonyl group is generally considered to be labile to strong acids. nih.govbachem.com In the context of solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy, strong acids are employed for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. nih.govspringernature.com
Hydrogen fluoride (B91410) (HF) is a potent reagent used for the cleavage of benzyl-based protecting groups. nih.govspringernature.com The S-benzyloxycarbonyl group, similar to the S-benzyl (Bzl) group, is readily cleaved by HF. bachem.compeptide.com This cleavage is typically performed at 0 °C in the presence of scavengers, such as anisole (B1667542) or cresol, to trap the reactive carbocations generated during the reaction and prevent side reactions. nih.gov
Trifluoroacetic acid (TFA) is a weaker acid than HF and is commonly used for the repetitive deprotection of the Nα-Boc group during Boc-SPPS. peptide.com The S-benzyloxycarbonyl group is generally stable to the conditions of routine TFA treatment (e.g., 25-50% TFA in dichloromethane) used for Boc removal. peptide.com However, prolonged exposure to high concentrations of TFA, especially at elevated temperatures, can lead to partial cleavage of the S-Z group. This characteristic allows for its use as a semi-permanent protecting group in Boc synthesis, where it remains intact during the chain assembly and is removed during the final HF cleavage. bachem.com
Table 1: Expected Stability of S-Benzyloxycarbonyl Group Under Acidic Conditions
| Condition | Reagent | Expected Stability of S-Z Group |
|---|---|---|
| Strong Acidolysis | Hydrogen Fluoride (HF) | Labile |
In Fmoc-based SPPS, the Nα-Fmoc group is removed by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comacs.org The S-benzyloxycarbonyl group is stable to these basic conditions. peptide.com This stability is crucial for its application in Fmoc-based synthesis strategies, as it ensures the integrity of the cysteine side-chain protection throughout the peptide chain elongation process. The stability of the S-Z group to piperidine allows for its orthogonal use in conjunction with the base-labile Fmoc group. altabioscience.com
Table 2: Expected Stability of S-Benzyloxycarbonyl Group Under Basic Conditions
| Condition | Reagent | Expected Stability of S-Z Group |
|---|
The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfides or various oxidized species such as sulfenic, sulfinic, and sulfonic acids. biotage.commdpi.com Protecting the thiol group is therefore essential to prevent these unwanted side reactions. The S-benzyloxycarbonyl group offers protection against mild oxidizing conditions encountered during peptide synthesis. However, strong oxidizing agents may still lead to the oxidation of the sulfur atom. The specific stability towards various oxidizing agents would need to be evaluated on a case-by-case basis, as the reactivity can be influenced by the specific oxidant, reaction conditions, and the peptide sequence. rsc.org
Reductive cleavage is another method for the deprotection of certain protecting groups. While some sulfur-protecting groups are designed to be cleaved by reducing agents like thiols or phosphines, the S-benzyloxycarbonyl group is generally stable to these conditions. nih.gov However, catalytic hydrogenolysis, a reductive method, can be used to cleave the benzyloxycarbonyl group. peptide.com This method is more commonly employed in solution-phase synthesis and is not compatible with solid-phase synthesis due to the presence of the solid support.
Mechanisms of S-Benzyloxycarbonyl Deprotection
The primary mechanism for the deprotection of the S-benzyloxycarbonyl group under strong acidic conditions, such as with HF or strong concentrations of TFA, is an SN1-type reaction. nih.gov The mechanism proceeds as follows:
Protonation: The ether oxygen of the benzyloxycarbonyl group is protonated by the strong acid.
Carbocation Formation: The protonated group departs, leading to the formation of a stable benzyl (B1604629) carbocation and the unprotected thiol group of cysteine. The stability of the benzyl carbocation is a driving force for this reaction.
Scavenging: The generated benzyl carbocation is a reactive electrophile that can be trapped by nucleophilic scavengers present in the cleavage cocktail, such as anisole or thioanisole, to prevent side reactions with nucleophilic residues in the peptide chain (e.g., tryptophan and methionine). nih.gov
In some cases, particularly with less substituted benzyl groups or under less strongly acidic conditions, an SN2 mechanism may also contribute, where a nucleophile directly attacks the benzylic carbon.
Kinetic Studies on Thiol Deprotection Rates and Efficiency
Detailed kinetic studies quantifying the deprotection rates and efficiency specifically for the S-benzyloxycarbonyl (Z) protecting group on cysteine are not extensively available in the current body of scientific literature. Research on cysteine-protecting groups often focuses on a range of other moieties such as Trityl (Trt), Acetamidomethyl (Acm), tert-Butyl (tBu), and p-methoxybenzyl (Mob), for which acid lability and deprotection conditions have been more thoroughly characterized.
The deprotection of S-benzyl-type protecting groups, including the benzyloxycarbonyl (Z) group, is generally understood to proceed through an acid-catalyzed SN1 mechanism. The rate of this cleavage is fundamentally dependent on the stability of the carbocation formed upon removal of the protecting group. Factors such as the strength of the acid, temperature, and the presence of scavenger reagents play a critical role in the efficiency of the deprotection process.
While direct kinetic data such as rate constants or reaction half-lives for H-Cys(Z)-OH deprotection are not readily found, the principles governing its cleavage can be inferred from studies on the closely related S-benzyl (Bzl) group. The S-benzyl group is known to be significantly more stable to acidic conditions than more labile groups like Trityl (Trt). Complete removal of S-benzyl and, by extension, S-benzyloxycarbonyl groups typically requires treatment with very strong acids, such as anhydrous hydrogen fluoride (HF).
In the context of solid-phase peptide synthesis (SPPS), the choice of deprotection conditions is critical. For instance, studies comparing various cysteine S-protecting groups have established a hierarchy of acid lability. Groups like Trityl are easily cleaved with dilute trifluoroacetic acid (TFA), whereas the S-benzyl group remains largely intact under these conditions and necessitates harsher reagents like HF for efficient removal. It is expected that the S-benzyloxycarbonyl group exhibits similar stability to the S-benzyl group, requiring strong acidolysis for complete deprotection. The efficiency of these harsh deprotection methods can be influenced by the choice of scavengers, such as anisole or cresol, which serve to trap the reactive carbocations generated during cleavage and prevent side reactions.
Due to the lack of specific published kinetic data for the deprotection of this compound, a quantitative analysis in the form of data tables on reaction rates and efficiencies under various conditions cannot be provided at this time. Further research is required to establish these specific parameters for the S-benzyloxycarbonyl protecting group on cysteine.
Applications of S Benzyloxycarbonyl L Cysteine in Advanced Peptide Synthesis
Integration of H-Cys(Z)-OH into Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides, offering advantages in terms of ease of purification and automation. biosynth.comrsc.orgthieme-connect.de The incorporation of protected amino acids like this compound into growing peptide chains on a solid support requires careful consideration of the protecting group strategy employed.
Compatibility with Boc/Benzyl (B1604629) Chemistry
The Boc/Benzyl (Boc/Bn) strategy is one of the two main approaches in SPPS. In this strategy, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain functional groups are typically protected by benzyl-derived groups. biosynth.comrsc.org The Z group on the cysteine thiol of this compound is a benzyl-derived protecting group. peptide.com Both Boc and benzyl-derived protecting groups are removed by acid treatment, although they can be removed selectively using acids of different strengths. biosynth.com The Z group on cysteine is generally compatible with the acidic conditions used for Boc removal during the chain elongation cycles in Boc/Benzyl SPPS. peptide.com The final cleavage of the peptide from the resin and removal of side-chain protecting groups, including the Z group, are typically achieved using strong acids like anhydrous HF. peptide.com
Considerations for Fmoc/tBu Chemistry
The Fmoc/tert-butyl (Fmoc/tBu) strategy is another prevalent SPPS approach, characterized by the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu)-derived groups for side-chain protection. biosynth.comrsc.org The Z group on this compound is acid-labile, which poses a challenge in standard Fmoc/tBu SPPS because the side-chain protecting groups are removed under acidic conditions at the end of the synthesis, while the Fmoc group is removed under basic conditions (typically piperidine) during each coupling cycle. biosynth.comrsc.org The Z group is generally stable to the basic conditions used for Fmoc deprotection. csic.es However, its acid lability means it would be removed concurrently with other tBu-based side-chain protecting groups during the final cleavage step. This might limit strategies requiring differential deprotection of cysteine thiols within the Fmoc/tBu framework unless specific orthogonal protection schemes are employed. rsc.org While the Z group itself is not a primary choice for side-chain protection in standard Fmoc/tBu, modified benzyl-based protecting groups or alternative cysteine protecting groups compatible with Fmoc chemistry are commonly used. rsc.org
Strategies for Preventing On-Resin Side Reactions (e.g., Racemization, Alkylation, Oxidation)
During SPPS, cysteine residues are particularly susceptible to side reactions such as racemization at the α-carbon, alkylation of the thiol, and oxidation to disulfides. rsc.orgcsic.es The Z group protects the thiol, significantly reducing the likelihood of oxidation and alkylation during the synthesis. ontosight.ai However, racemization of cysteine during coupling steps remains a concern, particularly under basic conditions or with certain activation reagents. csic.esbachem.comnih.gov
Strategies to mitigate these side reactions when incorporating protected cysteine, including this compound or other protected cysteine derivatives, include:
Choice of Coupling Reagents: Using coupling reagents that minimize racemization, such as carbodiimides with additives like HOBt, HOAt, or Oxyma Pure, is crucial. bachem.com
Optimized Coupling Conditions: Using appropriate solvents, temperatures, and reaction times can help reduce side reactions.
Thiol Protecting Group Selection: The choice of cysteine protecting group itself plays a significant role. While Z offers protection against oxidation and alkylation, other groups like Trt, Acm, or tBu are also used, each with different lability profiles and impact on side reactions. peptide.comrsc.orgcsic.es Research continues to explore new protecting groups that offer improved stability and minimize side reactions like epimerization at the C-terminal cysteine. csic.es
Utilization in Solution-Phase Peptide Synthesis Methodologies
While SPPS has become dominant, solution-phase peptide synthesis remains valuable, particularly for large-scale production and the synthesis of peptide fragments. thieme-connect.dewikipedia.orgresearchgate.net In solution phase synthesis, protecting groups are essential for the selective formation of peptide bonds. The Z group has a long history of use as both an α-amino protecting group and a side-chain protecting group in solution phase synthesis. peptide.com this compound can be utilized as a building block in solution-phase strategies, where the Z group on the thiol is compatible with various coupling and deprotection schemes. sci-hub.se The Z group can be removed by catalytic hydrogenation or strong acid treatment, allowing for flexibility in the synthetic route. peptide.com Solution-phase techniques allow for purification of intermediates at each step, which can be advantageous for complex peptides or when dealing with side products. thieme-connect.de
Facilitating Regioselective Disulfide Bond Formation in Polycysteine Peptides
Peptides containing multiple cysteine residues can form disulfide bonds, which are critical for their structure and function. rsc.org In peptides with more than two cysteines, forming the correct disulfide pairings (regioselective disulfide bond formation) is a significant challenge. wikipedia.orgresearchgate.net The use of orthogonal protecting groups on cysteine thiols is a key strategy to control disulfide bond formation. rsc.orgwikipedia.org
This compound, with its acid-labile Z group, can be used in conjunction with cysteine residues protected by groups with different lability profiles to achieve regioselective disulfide formation. For example, in a peptide containing Cys(Z) and Cys(Acm) (acetamidomethyl), the Z group can be selectively removed under acidic conditions, leaving the Acm group intact. rsc.orgrockefeller.edu The free thiol can then be oxidized to form a disulfide bond with another free thiol or an activated thiol. Subsequently, the Acm group can be removed under different conditions (e.g., using iodine or mercury salts), allowing the formation of a second disulfide bond. rsc.orgrockefeller.edu
Controlled Thiol Release and Oxidative Folding Techniques
Regioselective disulfide bond formation often involves controlled release of free thiol groups followed by oxidative folding. csic.esontosight.ainih.govrsc.org The Z group on cysteine serves as a handle for controlled thiol release under acidic conditions. rsc.org Once the Z group is removed, the free thiol is exposed and can participate in disulfide bond formation.
Oxidative folding can be achieved by various methods, including:
Air Oxidation: Allowing the peptide with free thiols to oxidize in the presence of air.
Oxidizing Reagents: Using specific oxidizing agents like DMSO, iodine, or potassium ferricyanide (B76249) to promote disulfide formation. researchgate.netrockefeller.edu
Thiol-Disulfide Exchange: Reacting a free thiol with a cysteine residue protected by a group that can undergo thiol-disulfide exchange, such as the S-pyridin-2-yl (S-Pyr) group. rsc.org
By strategically incorporating Cys(Z) and other protected cysteine derivatives with orthogonal lability, researchers can selectively deprotect cysteine thiols in a stepwise manner, guiding the formation of specific disulfide bonds and facilitating the correct folding of complex polycysteine peptides. rsc.orgwikipedia.orgresearchgate.net
Here is a table summarizing some common cysteine protecting groups and their cleavage conditions, illustrating the concept of orthogonality relevant to using Cys(Z):
| Protecting Group | Abbreviation | Cleavage Conditions | Compatibility with Boc/Fmoc SPPS | PubChem CID (for the protected Cys amino acid) |
| Benzyloxycarbonyl | Z, Cbz | Strong Acid (e.g., HF, HBr), Hydrogenolysis | Boc (side-chain), Fmoc (side-chain, stable to base) | N/A (this compound) - See note below |
| Benzyl | Bzl | Strong Acid (e.g., HF, HBr), Hydrogenolysis | Boc (side-chain) | 193613 (S-benzyl-L-cysteine) uni.lu |
| tert-Butyl | tBu | Acid (e.g., TFA) | Fmoc (side-chain) | N/A (H-Cys(tBu)-OH) |
| Trityl | Trt | Mild Acid (e.g., dilute TFA) | Fmoc (side-chain) | N/A (H-Cys(Trt)-OH) |
| Acetamidomethyl | Acm | Metal Ions (e.g., Hg, Pd), Iodine | Boc and Fmoc (side-chain) | N/A (H-Cys(Acm)-OH) |
Role in the Preparation of Peptide Fragments for Convergent Synthesis Strategies
Protected amino acid derivatives, including protected cysteine derivatives like this compound, are fundamental building blocks in the solid-phase peptide synthesis (SPPS) of these fragments acs.orgpnas.orgnih.gov. In Boc chemistry, the Z group is stable during the repetitive TFA treatments used for Nα-deprotection, ensuring the thiol group of cysteine remains protected throughout the fragment elongation on the solid support bachem.compeptide.com. Once the desired peptide fragment is assembled, it is typically cleaved from the resin, often under conditions that remove side-chain protecting groups, including the Z group from cysteine, if a free thiol is required for subsequent ligation or modification bachem.compeptide.com. Alternatively, strategies exist where protected fragments are cleaved, allowing for fragment coupling in solution, followed by global deprotection sci-hub.se. The stability of the Z group under Boc SPPS conditions facilitates the synthesis of well-defined, protected peptide fragments that can then be used in convergent approaches.
Convergent strategies can potentially offer higher yields, purer crude products, and reduced solvent usage acs.org. SPPS is primarily used to access peptide fragments for these methods acs.org.
Contributions to Native Chemical Ligation (NCL) Approaches (indirectly through fragment synthesis)
Native Chemical Ligation (NCL) is a powerful technique for the chemical synthesis of large peptides and small proteins by joining two or more unprotected peptide segments pnas.orgmdpi.comwikipedia.orggoogle.com. NCL typically involves the reaction of a peptide segment with a C-terminal α-thioester with another peptide segment containing an N-terminal cysteine residue pnas.orgmdpi.comwikipedia.orggoogle.com. This reaction forms a native peptide bond at the ligation site mdpi.comwikipedia.orggoogle.com.
While this compound is not directly involved in the ligation step itself (as NCL uses unprotected peptides), its role lies in the synthesis of the peptide fragments used in NCL acs.orgpnas.orgnih.govmdpi.com. Specifically, this compound can be used in Boc-based SPPS to synthesize the peptide segment that will ultimately provide the N-terminal cysteine residue required for the NCL reaction bachem.compeptide.com. The Z group protects the cysteine thiol during the SPPS of this fragment. After synthesis and cleavage from the resin, the Z group is removed, yielding a peptide fragment with a free N-terminal cysteine ready for ligation with a C-terminal thioester peptide fragment bachem.compeptide.com.
NCL allows the coupling of two unprotected peptide fragments in aqueous solution to form a native peptide bond mdpi.comwikipedia.orgethz.ch. This method has been successfully applied to the synthesis of various proteins and allows for the incorporation of non-native amino acids nih.gov. The peptide fragments for NCL are commonly synthesized using SPPS rsc.orgacs.orgmdpi.com.
Advanced Bioconjugation Strategies Utilizing Cysteine Derivatives
Cysteine-Directed Chemoselective Modification of Biomolecules
Chemoselective modification hinges on the ability to target a specific functional group within a complex biomolecule with high fidelity. researchgate.netacs.org The thiol group of cysteine is an excellent nucleophile, particularly in its deprotonated thiolate form, making it highly reactive toward a variety of electrophilic partners under physiological conditions. nih.govbath.ac.uk The benzyloxycarbonyl (Z) protecting group on the nitrogen atom of H-Cys(Z)-OH ensures that the amino group does not compete in nucleophilic reactions, thus channeling the reactivity solely toward the sulfhydryl group. This principle is fundamental to achieving site-specific modifications in peptides and proteins where this compound has been incorporated.
The utility of cysteine in bioconjugation stems from the distinct chemical properties of its sulfhydryl (-SH) group. nih.gov With a pKa of approximately 8.5, the thiol group can be readily deprotonated at physiological pH to form a highly nucleophilic thiolate anion (-S⁻). nih.gov This enhanced nucleophilicity allows it to react selectively with soft electrophiles, forming stable covalent bonds. nih.govnih.gov The Z-protecting group in this compound does not interfere with the intrinsic reactivity of the thiol group but rather enhances the specificity of the conjugation by preventing N-terminal modification.
Several factors influence the reactivity of the cysteine thiol for site-specific conjugation:
pH: The reaction rate of thiol-based conjugations is often pH-dependent, as the concentration of the more reactive thiolate species increases with higher pH.
Accessibility: For cysteine residues within a protein, the accessibility of the thiol group is a critical determinant of its reactivity.
Local Microenvironment: The surrounding amino acid residues can influence the pKa of the cysteine thiol, thereby modulating its reactivity. coledeforest.com
The choice of reaction conditions can be optimized to favor the selective modification of the most reactive cysteine residues, a principle that is foundational to creating well-defined bioconjugates. nih.gov
A diverse array of electrophilic reagents has been developed to specifically target the thiol group of cysteine. nih.govnih.gov The design of these reagents is guided by the need for high reactivity, selectivity, and the formation of stable linkages under biocompatible conditions. nih.govresearchgate.net Common classes of electrophiles for cysteine bioconjugation include:
Maleimides: These are among the most widely used reagents for cysteine modification due to their rapid reaction rates with thiols via a Michael addition mechanism. nih.govcoledeforest.com However, the resulting thioether bond can sometimes undergo retro-Michael reactions, leading to potential instability. nih.gov
Haloacetamides: Reagents like iodoacetamides and bromoacetamides react with thiols through an S_N2 reaction to form a stable thioether bond. nih.gov While the reaction kinetics are generally slower than those of maleimides, the resulting linkage is highly stable. nih.gov
Vinyl Sulfones: These reagents react with thiols via a Michael addition to form a stable thioether linkage and are known for their high selectivity for cysteine. rsc.org
Pyridyl Disulfides: These compounds react with thiols through a disulfide exchange mechanism, forming a new disulfide bond. This linkage is reversible under reducing conditions, which can be advantageous for applications requiring cargo release. acs.org
Alkynes and Nitriles: More recent strategies have employed ynamides and nitrile oxides as electrophiles, which exhibit high chemo-, regio-, and stereoselectivity for cysteine's thiol group. acs.orgnih.gov
The selection of an appropriate electrophilic reagent is dictated by the specific application, considering factors such as desired bond stability, reaction kinetics, and the nature of the biomolecule being modified. The table below summarizes key characteristics of common electrophilic reagents.
| Electrophilic Reagent | Reaction Type | Resulting Linkage | Key Characteristics |
| Maleimides | Michael Addition | Thioether | Fast kinetics, but potential for reversibility. nih.govcoledeforest.com |
| Haloacetamides | S_N2 Alkylation | Thioether | Slower kinetics but forms a very stable bond. nih.gov |
| Vinyl Sulfones | Michael Addition | Thioether | High selectivity and stability. rsc.org |
| Pyridyl Disulfides | Thiol-Disulfide Exchange | Disulfide | Reversible linkage, useful for drug release. acs.org |
| Ynamides | Michael Addition | Thioether (Z-isomer) | High chemo-, regio-, and stereoselectivity. acs.org |
Applications in the Synthesis of Bioconjugates
The specific reactivity of the thiol group, particularly when the N-terminus is protected as in this compound, has been harnessed for a wide range of applications in the synthesis of advanced bioconjugates. nih.govresearchgate.netacs.orgnih.gov These applications leverage the ability to precisely introduce functional moieties at defined cysteine positions.
Site-specific labeling of proteins with probes such as fluorophores, biotin, or spin labels is essential for studying protein function, localization, and dynamics. nih.govresearchgate.netacs.orgthermofisher.com By incorporating this compound into a peptide chain or by targeting a native cysteine residue in a protein, these probes can be attached with high precision. The Z-group ensures that labeling occurs exclusively at the cysteine's side chain. This strategy is critical for producing homogeneously labeled proteins, which is a prerequisite for many biophysical and imaging studies. researchgate.netrsc.org For example, fluorescently tagged proteins are instrumental in tracking their movement and interactions within living cells. nih.gov
The creation of peptide-protein conjugates is a powerful strategy for developing novel therapeutics and research tools. coledeforest.com Peptides can be designed to have specific biological activities, and conjugating them to larger proteins, such as antibodies, can improve their pharmacokinetic properties and target delivery. The chemoselective ligation at a cysteine residue, often introduced into the protein via site-directed mutagenesis, allows for the controlled attachment of a peptide. chemrxiv.org The use of this compound as a building block in the peptide synthesis ensures that the peptide's N-terminus is available for other modifications or remains in its native state, while the thiol group is reserved for conjugation to the target protein.
Strategies for Enhancing Bioconjugation Kinetics and Selectivity
While cysteine bioconjugation is a robust methodology, ongoing research aims to further improve the speed and precision of these reactions. researchgate.netacs.org Enhancing kinetics is crucial for efficient labeling, especially at low reactant concentrations, while improving selectivity minimizes off-target modifications.
Several strategies have been developed to achieve these goals:
Reagent Optimization: The electronic and steric properties of electrophilic reagents can be fine-tuned to accelerate the reaction rate. For instance, introducing electron-withdrawing groups into Michael acceptors can increase their electrophilicity and thus their reactivity towards thiols. nih.gov
pH Control: As the thiolate is the more reactive species, performing conjugations at a pH slightly above the pKa of the cysteine thiol can significantly increase the reaction rate. However, a higher pH can also increase the reactivity of other nucleophilic residues like lysine, necessitating a careful balance to maintain selectivity.
Catalysis: The use of catalysts, such as tertiary amines or specific buffer components, can sometimes accelerate thiol-based conjugation reactions.
Proximity-Induced Reactions: By designing reagents that first bind non-covalently to a site near the target cysteine, the effective molarity of the reactants can be increased, leading to a significant rate enhancement.
Recent research has focused on developing "fast" cysteine bioconjugation reactions with second-order rate constants significantly higher than traditional methods, allowing for clean and efficient protein modification with stoichiometric amounts of reagents. nih.gov The table below highlights some advanced reagents and their reported rate constants.
| Reagent Class | Example | Second-Order Rate Constant (k₂) | Reference |
| Quaternized Vinylpyridines | N-methylated vinylpyridine | 18.2 M⁻¹s⁻¹ | nih.gov |
| Chlorooximes | (Z)-N-hydroxybenzimidoyl chloride | 306 ± 4 M⁻¹s⁻¹ (with GSH) | nih.gov |
| Vinylpyrimidines | Vinylpyrimidine 2 | 0.375 M⁻¹s⁻¹ | rsc.orgnih.gov |
| Vinyltriazines | Vinyltriazine 3 | 3.10 M⁻¹s⁻¹ | rsc.orgnih.gov |
These advancements continue to expand the toolkit available for cysteine-directed bioconjugation, enabling the creation of increasingly complex and functional biomolecules.
Analytical and Characterization Methodologies for S Benzyloxycarbonyl L Cysteine and Its Synthetic Intermediates
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools for assessing the purity of S-Benzyloxycarbonyl-L-Cysteine and monitoring the progress of its synthesis and subsequent reactions. These methods allow for the separation of the target compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Progress
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of S-Benzyloxycarbonyl-L-Cysteine and related compounds due to its sensitivity, versatility, and quantitative capabilities. HPLC is routinely used to determine the purity of the final product and to monitor the progression of synthetic reactions by tracking the consumption of starting materials and the formation of products and intermediates.
HPLC analysis typically involves injecting a sample onto a chromatographic column packed with a stationary phase. A mobile phase is then passed through the column, separating the components of the mixture based on their differential interactions with the stationary and mobile phases. For S-Benzyloxycarbonyl-L-Cysteine, reversed-phase HPLC is commonly utilized, employing C18 columns and mobile phases consisting of mixtures of water and organic solvents like acetonitrile, often with the addition of an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation of acidic compounds rsc.orgcsic.es. UV detection is frequently used, monitoring absorbance at wavelengths suitable for the chromophores present in the molecule, such as the phenyl group in the benzyloxycarbonyl moiety google.com.
HPLC is specified as an analysis method for determining the purity of related protected cysteine derivatives, with purity often reported as a percentage based on HPLC area normalization tcichemicals.comtcichemicals.comtcichemicals.comavantorsciences.com. Certificates of analysis for H-Cys(Z)-OH also commonly list purity determined by HPLC medchemexpress.com. Monitoring reaction progress using HPLC involves taking samples at different time points, analyzing them by HPLC, and observing the changes in peak areas corresponding to reactants, products, and intermediates rsc.org. This provides valuable kinetic information and helps optimize reaction conditions. HPLC coupled with evaporative light scattering detection (ELSD) can also be used for monitoring reactions involving cysteine derivatives, particularly when UV detection is not suitable researchgate.net.
Method Development for Analytical and Preparative Scale Separations
Developing an effective HPLC method for S-Benzyloxycarbonyl-L-Cysteine involves optimizing various parameters to achieve adequate separation, sensitivity, and reproducibility. Key parameters include the choice of stationary phase (e.g., C18, diol), mobile phase composition (solvent type, ratio, buffer, pH, additives), flow rate, column temperature, and detection wavelength.
Method development often begins with scouting runs using different mobile phase compositions and gradients to find conditions that provide reasonable retention and separation of the target compound from potential impurities. For reversed-phase methods, varying the ratio of organic solvent to water and adjusting the concentration of acidic modifiers are common strategies csic.esinsights.bio. The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amino acid derivatives; therefore, optimizing buffer pH is crucial innovareacademics.in.
For analytical scale separations, the goal is typically high resolution and sensitivity for purity assessment and reaction monitoring. For preparative scale separations, the objective is to isolate larger quantities of the purified compound. Preparative HPLC methods often use larger columns and higher flow rates, and the mobile phase composition may be adjusted to optimize loading capacity and throughput while maintaining sufficient separation rsc.org. Examples of HPLC method development for cysteine derivatives highlight the optimization of mobile phases and stationary phases for specific analytical needs, such as the simultaneous determination of related compounds google.cominsights.bioinnovareacademics.in.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques provide crucial information about the chemical structure of S-Benzyloxycarbonyl-L-Cysteine and its synthetic intermediates, complementing the information obtained from chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally confirming the structure of organic molecules, including protected amino acids like S-Benzyloxycarbonyl-L-Cysteine. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the types, numbers, and connectivity of atoms within the molecule.
¹H NMR spectra of S-Benzyloxycarbonyl-L-Cysteine show characteristic signals for the protons in the molecule, including those from the cysteine backbone (alpha-CH, beta-CH₂), the benzyloxycarbonyl methylene (B1212753) group (O-CH₂-Ph), and the aromatic protons of the phenyl ring researchgate.netchemicalbook.comresearchgate.net. The chemical shifts, splitting patterns, and integration of these signals provide strong evidence for the proposed structure. For example, the methylene protons adjacent to the sulfur atom in the cysteine residue typically appear as diastereotopic protons, leading to complex splitting patterns.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with distinct signals for each unique carbon atom. This includes signals for the carbonyl carbons (carboxyl and carbamate), the alpha and beta carbons of cysteine, the benzyloxycarbonyl methylene carbon, and the aromatic carbons researchgate.net. Analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the complete assignment of resonances and confirmation of the molecular structure researchgate.netnih.gov. Certificates of analysis for protected cysteine derivatives frequently include confirmation of structure by NMR tcichemicals.comtcichemicals.commedchemexpress.com.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identity and Reaction Intermediates
Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight of a compound and can be used to confirm its identity. When coupled with liquid chromatography (LC-MS), it becomes an even more powerful tool for analyzing complex mixtures, allowing for the separation of components by LC before their detection and characterization by MS wikipedia.org.
LC-MS is widely used in the analysis of S-Benzyloxycarbonyl-L-Cysteine and its synthetic intermediates. It can confirm the molecular weight of the intact molecule through the detection of protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions rsc.orgjuniperpublishers.com. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide additional structural information by breaking down the molecule into smaller, characteristic fragments nih.govnih.gov.
LC-MS is particularly valuable for monitoring synthetic reactions, as it can detect and identify transient intermediates and byproducts that may be present at low concentrations mdpi.comresearchgate.net. By analyzing samples from a reaction mixture by LC-MS at different time points, researchers can gain insights into the reaction pathway and optimize conditions to favor the formation of the desired product and minimize unwanted side reactions rsc.orgmdpi.com. The ability of MS to discriminate between compounds based on their mass-to-charge ratio (m/z) makes it highly selective, even for components that may not be fully resolved chromatographically wikipedia.org. LC-MS has been applied to study the metabolism and derivatives of cysteine, demonstrating its utility in identifying related compounds and their transformations nih.govhelsinki.fi.
Advanced Techniques for Quantifying Cysteine Oxidation States (in context of deprotection studies)
Cysteine residues are susceptible to various oxidation states, including sulfenic acid (-SOH), sulfinic acid (-SO₂H), sulfonic acid (-SO₃H), and disulfide bonds (-SS-). The deprotection of the benzyloxycarbonyl group from S-Benzyloxycarbonyl-L-Cysteine to yield free cysteine can potentially be accompanied by oxidation of the thiol group, especially under certain conditions. Quantifying these oxidation states is important for understanding the deprotection process and the stability of the resulting free cysteine.
Advanced techniques, often based on mass spectrometry, have been developed to quantify different cysteine oxidation states. These methods typically involve strategies to selectively label or modify the cysteine thiols or their oxidized forms, followed by MS analysis biorxiv.orgwhiterose.ac.ukupf.edu.
One approach involves the use of differential alkylation with isotopically labeled reagents. Reduced thiols can be labeled with one isotopic form of an alkylating agent (e.g., light iodoacetamide), while reversibly oxidized thiols (after reduction) can be labeled with a different isotopic form (e.g., heavy iodoacetamide) biorxiv.orgupf.edu. The relative abundance of the different isotopic labels, determined by MS, can then be used to quantify the levels of reduced and reversibly oxidized cysteine residues.
Other methods focus on the specific detection and quantification of individual oxidation states. For example, techniques exist for the selective reduction and labeling of sulfenic acids or S-glutathionylated cysteines whiterose.ac.ukupf.edu. Quantification of cysteic acid, the fully oxidized form of cysteine, can be achieved through amino acid analysis after complete oxidation of cysteine and cystine residues, sometimes facilitated by agents like sodium azide (B81097) during hydrolysis nih.gov.
Future Directions and Emerging Research Avenues in Cysteine Protecting Group Chemistry
Development of Novel "Safety-Catch" and Photolabile Cysteine Protecting Groups
The development of novel protecting groups for cysteine is a key area of research. "Safety-catch" protecting groups are designed to be stable under a range of conditions until a specific activation step renders them labile, allowing for selective deprotection rsc.orgiris-biotech.deiris-biotech.decsic.es. This is particularly useful in complex syntheses involving multiple protected functional groups. Arylalkyl sulfoxides, for instance, have been explored as safety-catch groups that are stable in both Fmoc and Boc chemistry and become acid-labile after reduction to the corresponding sulfide (B99878) csic.es. While the Z group on the amine of cysteine (H-Cys(Z)-OH) is typically removed by hydrogenolysis or strong acids researchgate.net, novel safety-catch strategies could potentially be combined with Z-protected cysteine derivatives for orthogonal deprotection schemes.
Photolabile protecting groups, which can be removed upon irradiation with light, offer spatial and temporal control over deprotection acs.orgthieme-connect.de. This is advantageous for applications in chemical biology and materials science. Research is ongoing to develop more efficient photolabile groups that can be cleaved with longer wavelengths of light to minimize damage to biomolecules acs.org. Examples of photolabile groups include those based on nitrobenzyl and phenacyl derivatives thieme-connect.de. While the Z group itself is not typically photolabile, novel photolabile protecting groups for the thiol or carboxylic acid of cysteine could be developed and used in conjunction with N-terminal Z protection in synthetic strategies. Studies have explored photolabile S-protected cysteine-containing peptides using groups like Bhc and NDBF nih.gov.
Integration of Z-Protected Cysteine into Automated Chemical Synthesis Platforms
Automated solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production acs.orgrsc.orgbeilstein-journals.org. While Fmoc and Boc chemistry are the predominant strategies in automated SPPS, the integration of Z-protected amino acids, including Z-protected cysteine derivatives, into automated platforms presents potential advantages for specific synthetic challenges or for the preparation of peptide fragments for convergent strategies like native chemical ligation wikipedia.orgbachem.com.
Automated SPPS involves the sequential coupling of protected amino acids to a solid support acs.orgbeilstein-journals.org. The choice of protecting groups is crucial for the success of automated synthesis, requiring orthogonality and efficient coupling and deprotection steps beilstein-journals.orgnih.gov. While the Z group is traditionally associated with solution-phase synthesis, advances in automated synthesis techniques and the development of compatible reagents could facilitate the use of Z-protected cysteine derivatives in automated workflows, particularly for the introduction of specific modifications or for the synthesis of complex peptide architectures. The stability of the Z group to certain conditions used in SPPS could be exploited in specific synthetic strategies.
Exploration of Enzymatic Transformations and Biocatalysis involving Cysteine Derivatives
Enzymatic transformations and biocatalysis offer environmentally friendly and highly selective approaches for chemical synthesis rsc.org. Enzymes can be used for the formation or cleavage of peptide bonds, as well as for the modification or deprotection of amino acid side chains. Research in this area includes the use of proteases for peptide synthesis or degradation and the application of enzymes for the selective removal of protecting groups psu.edu.
While direct enzymatic transformations involving the Z group on this compound may be limited, enzymes could potentially be used in conjunction with Z-protected cysteine derivatives. For example, enzymes could be employed to selectively modify the thiol or carboxylic acid of this compound, or to cleave peptide bonds in a sequence containing Z-protected cysteine. Some studies have explored enzyme-labile protecting groups for cysteine, such as the phenylacetamidomethyl (Phacm) group, which can be cleaved by penicillin amidohydrolase psu.edu. Future research could investigate the compatibility of Z-protected cysteine with various enzymatic systems or explore the design of novel enzyme-labile protecting groups that are compatible with Z protection.
Computational Chemistry Approaches to Predict Cysteine Reactivity and Protecting Group Behavior
Computational chemistry, including Density Functional Theory (DFT) calculations, plays an increasingly important role in understanding and predicting chemical reactivity and the behavior of protecting groups semanticscholar.orgnih.govacs.orgresearchgate.netmdpi.comsci-hub.stnih.gov. Computational studies can provide insights into reaction mechanisms, the stability of intermediates, and the influence of substituents and solvent on reactivity semanticscholar.orgsci-hub.stacs.org.
For cysteine chemistry, computational approaches can be used to study the reactivity of the thiol group, the stability of different cysteine protecting groups under various conditions, and the potential for side reactions semanticscholar.orgresearchgate.net. DFT calculations, for instance, have been used to study the acid lability of cysteine protecting groups and to understand the interactions of cysteine with metal surfaces or in biological environments semanticscholar.orgacs.orgresearchgate.netnih.gov. Applying computational methods to this compound and its derivatives could provide valuable information regarding the optimal conditions for its use in synthesis, predict potential side reactions, and aid in the design of novel protecting group strategies compatible with the Z group. Computational studies could also help to understand the conformational preferences of cysteine derivatives, as shown for cysteine sulfinic acid rsc.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
